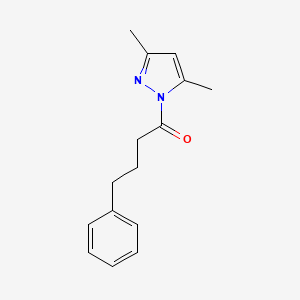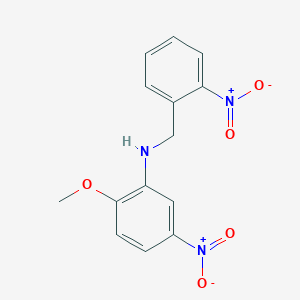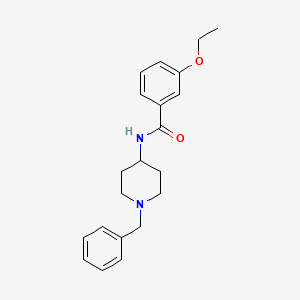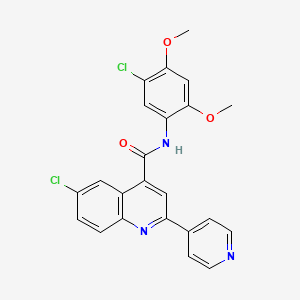![molecular formula C21H26N2O3S2 B4730450 N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B4730450.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide
Descripción general
Descripción
N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a critical regulator of cellular energy homeostasis and is involved in regulating glucose and lipid metabolism. A-769662 has been widely studied for its potential therapeutic applications in metabolic diseases such as diabetes, obesity, and cancer.
Mecanismo De Acción
N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. AMPK activation results in the phosphorylation of downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). This leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, decreased hepatic glucose production, increased fatty acid oxidation, and decreased lipogenesis. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide is its specificity for AMPK activation, which allows for the study of the downstream effects of AMPK activation without the confounding effects of other signaling pathways. This compound is also relatively stable and can be administered orally, making it a convenient tool for preclinical studies. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for the study of N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide. One area of interest is the development of more potent and specific AMPK activators that can be used for therapeutic purposes. Another area of interest is the study of the long-term effects of this compound administration, particularly in the context of metabolic diseases such as diabetes and obesity. Finally, the anti-cancer properties of this compound warrant further investigation, particularly in the context of combination therapy with other anti-cancer agents.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this compound can improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, leading to improved glucose and lipid metabolism. This compound has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-2-27-20-10-6-5-9-19(20)21(24)22-17-11-13-18(14-12-17)28(25,26)23-15-7-3-4-8-16-23/h5-6,9-14H,2-4,7-8,15-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRYSXMKDCNFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2,4-dimethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4730374.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4730382.png)
![3-chloro-N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4730393.png)
![N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide](/img/structure/B4730398.png)


![methyl 2-[({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4730406.png)
![5-{[4-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4730411.png)
![2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4730414.png)

![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4730432.png)
![N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4730440.png)
![3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4730469.png)